4-イソブチリルアミド-N-(2-(メチルスルホンアミド)エチル)ベンゾアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

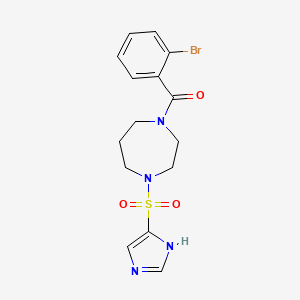

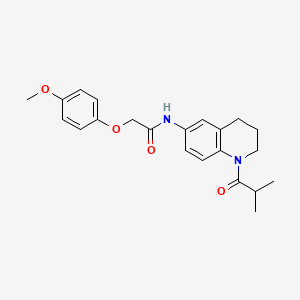

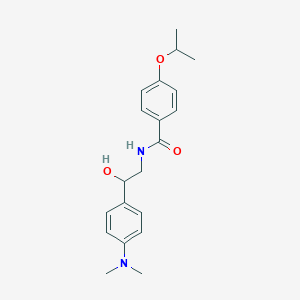

The compound 4-isobutyramido-N-(2-(methylsulfonamido)ethyl)benzamide is a derivative of benzamide with potential electrophysiological properties. While the provided papers do not directly discuss this specific compound, they do provide insight into the activity of related compounds within the benzamide class. For instance, the first paper discusses the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides and benzene-sulfonamides, indicating that the imidazolyl group can replace the methylsulfonylamino group to produce class III electrophysiological activity . The second paper describes the synthesis and antiarrhythmic activity of 4-[(methylsulfonyl)amino]benzamides and sulfonamides, which are related to the compound . These papers suggest that the compound of interest may also exhibit similar cardiac electrophysiological properties.

Synthesis Analysis

The synthesis of compounds related to 4-isobutyramido-N-(2-(methylsulfonamido)ethyl)benzamide involves the introduction of various substituents to the benzamide core. The first paper details the synthesis of N-substituted imidazolylbenzamides and benzene-sulfonamides, which are structurally similar to the compound of interest . The synthesis process likely involves multiple steps, including the formation of the core benzamide structure followed by the introduction of the N-substituted groups. The second paper also discusses the synthesis of a series of benzamides and sulfonamides, which would involve similar synthetic strategies . These methods could potentially be adapted for the synthesis of 4-isobutyramido-N-(2-(methylsulfonamido)ethyl)benzamide.

Molecular Structure Analysis

The molecular structure of 4-isobutyramido-N-(2-(methylsulfonamido)ethyl)benzamide would be characterized by the presence of an isobutyramido group and a methylsulfonamidoethyl group attached to a benzamide core. The papers provided do not directly analyze the molecular structure of this specific compound, but they do discuss related compounds with similar functional groups . The presence of these groups is likely to influence the compound's electrophysiological properties by affecting its interaction with biological targets, such as ion channels.

Chemical Reactions Analysis

The chemical reactions involving 4-isobutyramido-N-(2-(methylsulfonamido)ethyl)benzamide would be influenced by its functional groups. The papers do not provide specific reactions for this compound, but they do suggest that related benzamide derivatives exhibit reactivity that could be relevant . For example, the interaction with ion channels in cardiac tissue is a key reaction that defines the antiarrhythmic properties of these compounds. The specific chemical reactions of the compound would need to be studied to determine its exact behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-isobutyramido-N-(2-(methylsulfonamido)ethyl)benzamide, such as solubility, stability, and bioavailability, are not directly discussed in the provided papers. However, the papers do mention that related compounds have been characterized in terms of their electrophysiological properties and their effects on cardiac tissue . These properties are crucial for the potential therapeutic application of the compound as an antiarrhythmic agent. The specific physical and chemical properties of 4-isobutyramido-N-(2-(methylsulfonamido)ethyl)benzamide would need to be empirically determined to fully understand its pharmacological potential.

科学的研究の応用

- 抗がん研究 チューブリン標的化: この化合物は、細胞分裂に不可欠なチューブリン重合阻害剤として有望であることが示されています。研究者は、微小管の動態を阻害し、腫瘍の増殖を抑制することにより、抗がん剤としての可能性を調査しています。

- 抗炎症作用 NF-κB阻害: この化合物は、NF-κB経路を阻害することにより、抗炎症作用を示します。研究者は、関節リウマチや炎症性腸疾患などの炎症性疾患の治療における可能性を調査しています。

抗菌活性

Safety and Hazards

特性

IUPAC Name |

N-[2-(methanesulfonamido)ethyl]-4-(2-methylpropanoylamino)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O4S/c1-10(2)13(18)17-12-6-4-11(5-7-12)14(19)15-8-9-16-22(3,20)21/h4-7,10,16H,8-9H2,1-3H3,(H,15,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFXMJLPXFPCMBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)propyl]prop-2-enamide](/img/structure/B2500938.png)

![ethyl 2-(2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2500939.png)

![2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}-N-(4-methylphenyl)acetamide](/img/structure/B2500950.png)

![4-[(5-Morpholin-4-yl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde](/img/structure/B2500952.png)

![1-[2-(Acetyloxy)-2-(3-nitrophenyl)-1-phenylethyl]-2,4-diphenylpyridin-1-ium; tetrafluoroboranuide](/img/structure/B2500955.png)